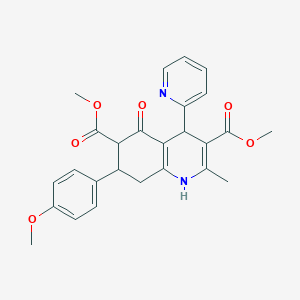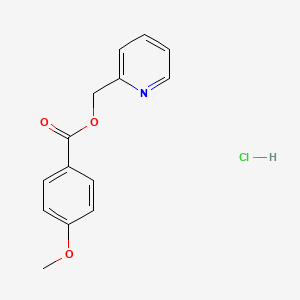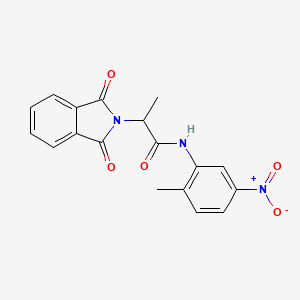
dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Vue d'ensemble
Description
Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a useful research compound. Its molecular formula is C26H26N2O6 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.17908655 g/mol and the complexity rating of the compound is 886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Behavior
Chemical Reactions and Synthesis Routes : The reaction of acetylenecarboxylic acid with amines has been explored, demonstrating the formation of complex compounds through intramolecular hydrogen bonding. Such studies highlight the synthetic versatility of acetylenedicarboxylate derivatives and their potential as intermediates in organic synthesis (Iwanami, 1971).
Tautomerism and Dynamic Spectroscopy : Investigations into the dynamic NMR spectroscopic study of prototropic tautomerism offer insights into the structural dynamics that compounds similar to the queried chemical might exhibit. Such research underscores the complexity of chemical structures and the importance of spectroscopic methods in elucidating compound behaviors (Yavari et al., 2002).
Metabolite Synthesis : Research on the synthesis of metabolites related to complex organic compounds, such as those derived from quinoline, underscores the broad interest in developing synthetic routes for biologically relevant compounds. These studies can inform on methodologies applicable to a wide range of chemicals, including potentially the compound (Mizuno et al., 2006).
Structural Revisions : Revisions in the structural understanding of reaction products, as seen in the study by Srikrishna et al. (2010), highlight the evolving nature of chemical knowledge and the importance of accurate characterization in chemical synthesis. This illustrates the challenges in predicting and confirming the structures of complex organic compounds (Srikrishna et al., 2010).
Propriétés
IUPAC Name |
dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-14-20(25(30)33-3)22(18-7-5-6-12-27-18)23-19(28-14)13-17(21(24(23)29)26(31)34-4)15-8-10-16(32-2)11-9-15/h5-12,17,21-22,28H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWLSMCQPCLZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(C(C2=O)C(=O)OC)C3=CC=C(C=C3)OC)C4=CC=CC=N4)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B4055249.png)
![N-(3,4-dimethylphenyl)-2-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4055262.png)
![4-methyl-3-nitro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4055264.png)
![2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol](/img/structure/B4055286.png)
![2-[4-(2,5-dimethylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B4055297.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-methyl-N-(tetrahydro-3-furanyl)-1,3-oxazole-4-carboxamide](/img/structure/B4055306.png)
![3-({[(4-sec-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4055340.png)
![methyl 11-(2,5-dimethylphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4055344.png)
![N-(2,5-dichlorophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4055349.png)

![N-[(1-adamantylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4055358.png)

![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4055363.png)
